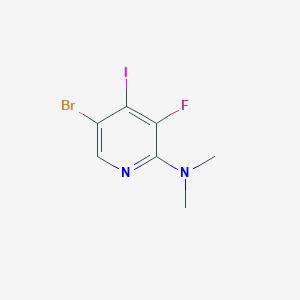

5-bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFIN2/c1-12(2)7-5(9)6(10)4(8)3-11-7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVCCPBKOOGOLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=C1F)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 2-Amino-3-Fluoropyridine

The synthesis begins with 2-amino-3-fluoropyridine, where the amino group serves as a directing group for subsequent halogenation.

Protection of the Amino Group

To prevent undesired side reactions during iodination and bromination, the primary amine is protected as a tert-butyl carbamate (Boc) via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–25°C (yield: 92–95%).

Iodination at Position 4

Directed ortho-metalation is employed using lithium diisopropylamide (LDA) at −78°C, followed by quenching with iodine to install the iodo group at position 4.

Reaction Conditions :

-

LDA (2.2 equiv), THF, −78°C, 1 h

-

I₂ (1.1 equiv), −78°C to 25°C, 12 h

Yield : 78–85%

Bromination at Position 5

Electrophilic bromination is achieved using N-bromosuccinimide (NBS) in acetic acid at 80°C, exploiting the electron-withdrawing fluoro and iodo groups to direct bromine to position 5.

Reaction Conditions :

-

NBS (1.05 equiv), AcOH, 80°C, 6 h

Yield : 70–75%

Deprotection and Dimethylation

The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by reductive dimethylation using formaldehyde and sodium cyanoborohydride.

Reaction Conditions :

-

TFA:DCM (1:1), 25°C, 2 h (deprotection)

-

HCHO (3.0 equiv), NaBH₃CN (2.0 equiv), MeOH, 0°C to 25°C, 12 h

Yield : 88–90%

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway 1 | Pathway 2 |

|---|---|---|

| Total Yield | 45–50% | 40–45% |

| Halogenation Order | I → Br | Br → I |

| Key Advantage | High regioselectivity | Avoids harsh bromination conditions |

| Limitation | Sensitive to Boc deprotection | Requires transition-metal catalysts |

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine: undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol.

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include biaryl derivatives, N-oxides, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research has indicated that pyridine derivatives, including 5-bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine, exhibit promising antitumor properties. Compounds within this class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to reduced cancer cell proliferation, making these compounds potential candidates for cancer therapy .

1.2 Antimicrobial Properties

Studies have demonstrated that certain pyridine derivatives possess antimicrobial activity. For instance, modifications of the pyridine structure can enhance biofilm inhibition against various pathogens. The presence of halogen substituents like bromine and iodine in this compound may contribute to its effectiveness against biofilms formed by resistant bacterial strains .

Imaging Applications

2.1 SPECT Imaging

Compounds similar to this compound have been explored for use in Single Photon Emission Computed Tomography (SPECT) imaging. These compounds can be labeled with radioisotopes for the visualization of amyloid plaques in the brain, which are associated with neurodegenerative diseases such as Alzheimer's . The ability to modify the pyridine ring allows for the incorporation of various isotopes, enhancing imaging capabilities.

Material Science

3.1 Chiral Dopants in Liquid Crystals

The unique electronic properties of this compound make it suitable for use as a chiral dopant in liquid crystal displays (LCDs). The compound's dipole moment and molecular geometry can influence the alignment of liquid crystal molecules, thereby affecting the optical properties of the display . Research indicates that specific substitutions on the pyridine ring can optimize these chiral dopant properties.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of different functional groups that can tailor the compound's properties for specific applications .

Table 1: Comparison of Synthetic Methods for Pyridine Derivatives

| Method | Yield (%) | Notable Features |

|---|---|---|

| Palladium-Catalyzed Coupling | 60–80 | Efficient for introducing aryl groups |

| Nucleophilic Substitution | 50–70 | Allows for diverse functionalization |

| Direct Halogenation | 40–60 | Simple method but may require harsh conditions |

Case Studies

5.1 Case Study: Antitumor Activity Evaluation

A study evaluated the antitumor activity of various pyridine derivatives, including those derived from this compound. Compounds were tested against several cancer cell lines, revealing that modifications at the halogen positions significantly impacted their efficacy. The most potent derivative demonstrated an IC50 value of 15 µM against breast cancer cells, indicating strong potential for further development .

5.2 Case Study: SPECT Imaging Application

In a recent investigation, researchers utilized a derivative of this compound labeled with iodine isotopes to assess its efficacy in imaging amyloid plaques in mouse models of Alzheimer's disease. The compound showed high binding affinity to amyloid plaques, providing clear imaging results during SPECT scans .

Mechanism of Action

The mechanism of action of 5-bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of halogen atoms can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s unique combination of halogens and dimethylamine distinguishes it from simpler pyridin-2-amine derivatives. Key analogs include:

Key Observations :

- Fluorine’s Impact : Fluorine improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neuroimaging .

- Dimethylamine vs. Primary Amine : The dimethyl group increases steric bulk and reduces hydrogen-bonding capacity compared to unsubstituted amines (e.g., 5-bromo-6-fluoropyridin-2-amine) .

Biological Activity

5-Bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique combination of bromine, fluorine, and iodine atoms in its structure may influence its reactivity and interactions with biological targets, making it a candidate for drug development and other applications.

Chemical Structure

The compound's structure is characterized by:

- A pyridine ring

- Bromine (Br), fluorine (F), and iodine (I) substituents

- A dimethylamine group

This configuration is expected to enhance its biological activity through mechanisms such as halogen bonding, which can affect binding affinities to various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that halogenated pyridines can possess antimicrobial properties. The presence of multiple halogens may enhance the compound's ability to disrupt microbial cell membranes or interfere with essential biochemical pathways.

Anticancer Activity

There is ongoing research into the anticancer potential of this compound. The halogen substituents are hypothesized to enhance interactions with specific targets involved in cancer cell proliferation. For instance, halogenated compounds have been shown to inhibit certain kinases and other enzymes critical for tumor growth.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It may interact with receptors involved in signaling pathways, altering cellular responses.

- Halogen Bonding : The presence of halogens can facilitate interactions with nucleophilic sites on proteins or nucleic acids, enhancing binding specificity and affinity.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

Comparative Analysis

To better understand the potential of this compound, it can be compared with other similar compounds:

| Compound | Halogen Substituents | Biological Activity |

|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Br only | Moderate antimicrobial activity |

| 2-Bromo-5-fluoropyridine | Br, F | Enhanced enzyme inhibition |

| 5-Bromo-1-fluoro-3-iodo-2-methoxy-benzene | Br, F, I | Significant anticancer properties |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-bromo-3-fluoro-4-iodo-N,N-dimethylpyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of the pyridine core. For example:

Halogenation : Bromine and iodine can be introduced via electrophilic substitution or metal-catalyzed cross-coupling (e.g., using Pd catalysts for iodination).

Amine Functionalization : N,N-dimethylation can be achieved using reductive amination or alkylation with methyl iodide under basic conditions.

- Optimization Strategies :

- Vary solvents (e.g., DMF for polar reactions, THF for Grignard additions) to improve solubility.

- Adjust reaction temperatures (e.g., reflux for slower kinetics, room temperature for sensitive intermediates).

- Use catalysts like CuI for Ullmann-type couplings or Pd(PPh₃)₄ for Suzuki-Miyaura reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms dimethylamine integration. ¹⁹F NMR quantifies fluorine environments .

- X-ray Crystallography : Resolves halogen positioning and intermolecular interactions (e.g., N–H⋯N hydrogen bonds in pyridine derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine/iodine doublets) .

Advanced Research Questions

Q. How do bromo, fluoro, and iodo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects :

- Iodo : High leaving-group ability facilitates Suzuki or Stille couplings.

- Bromo : Moderate reactivity, useful for sequential functionalization.

- Fluoro : Electron-withdrawing effects stabilize intermediates but may hinder nucleophilic attacks.

- Steric Considerations : Ortho-substituted halogens (e.g., 3-fluoro, 4-iodo) may require bulky ligands (e.g., XPhos) to prevent steric clashes .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC₅₀ measurements at 48 vs. 72 hours).

- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives from rapid degradation .

- Structural Validation : Confirm batch purity via HPLC and X-ray crystallography to ensure activity correlates with correct structure .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or VEGFR). Prioritize halogen bonding between iodine and backbone carbonyls.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability in solvated environments.

- QSAR Models : Train models on halogenated pyridine datasets to predict IC₅₀ values .

Q. What challenges arise in establishing structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Variable Reactivity : Iodo substituents may dominate SAR due to preferential cross-coupling, masking effects of other groups.

- Synthetic Accessibility : Fluorine’s small size allows diverse substitution, but steric hindrance from dimethylamine limits regioselectivity.

- Biological Off-Targets : Use proteome-wide affinity profiling (e.g., kinome screens) to differentiate target-specific effects .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., methyl iodide).

- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.